Cas no 861233-46-7 (3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride)

861233-46-7 structure
상품 이름:3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride
- 3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride
- EN300-229917
- 3-chloro-4-(difluoromethoxy)benzothiophene-2-carbonyl chloride
- BBL040109
- STK349866
- AKOS000311529
- 3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonylchloride
- 861233-46-7
-
- MDL: MFCD04971138
- 인치: InChI=1S/C10H4Cl2F2O2S/c11-7-6-4(16-10(13)14)2-1-3-5(6)17-8(7)9(12)15/h1-3,10H
- InChIKey: YNISHCJJPAIMDT-UHFFFAOYSA-N
- 미소: C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)OC(F)F
계산된 속성
- 정밀분자량: 295.9277123g/mol
- 동위원소 질량: 295.9277123g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 306
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.3
- 토폴로지 분자 극성 표면적: 54.5Ų
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229917-0.25g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
Enamine | EN300-229917-0.05g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
Enamine | EN300-229917-0.1g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
Enamine | EN300-229917-1.0g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
Enamine | EN300-229917-1g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-229917-2.5g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
Fluorochem | 025717-250mg |
3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride |
861233-46-7 | 250mg |
£120.00 | 2022-03-01 | ||
Enamine | EN300-229917-0.5g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
Fluorochem | 025717-5g |
3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride |
861233-46-7 | 5g |
£782.00 | 2022-03-01 | ||
Enamine | EN300-229917-10g |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride |
861233-46-7 | 10g |
$3131.0 | 2023-09-15 |
3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride 관련 문헌
-
2. Back matter
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
861233-46-7 (3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl chloride) 관련 제품
- 2849442-92-6(PROTAC eDHFR Degrader-1)
- 3002504-41-5((5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanol)
- 116763-35-0(5(6)-CR 110)
- 2172529-72-3(3-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propanenitrile)
- 179237-91-3((1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol)
- 1334169-95-7(α-Acethylthio-omega-(succinimidyl propionate) hexadeca(ethylene glycol))
- 2803460-92-4(2-Oxa-5-azaspiro[3.4]octane hydrochloride)
- 307338-15-4(N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide)
- 1805596-56-8(4-Bromo-3-cyano-2-formylphenylacetic acid)
- 1546941-68-7(2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine)
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

atkchemica
골드 회원
중국 공급자
시약

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
